Diacetyl Phloroglucinol
Description
Contextualization within Natural Products Chemistry and Environmental Microbiology
2,4-Diacetylphloroglucinol (B43620) (DAPG) is a phenolic polyketide, a class of structurally diverse secondary metabolites produced by various organisms. acs.orgoup.com In the realm of natural products chemistry, DAPG is significant as a well-characterized antibiotic derived from bacteria. acs.orgmedchemexpress.com It belongs to a large group of naturally occurring phenolic antimicrobial compounds that organisms, including both plants and microorganisms, produce for defense. mdpi.com The biosynthesis of DAPG begins with the cyclization of three malonyl-CoA molecules by a type III polyketide synthase (PKS) to form the precursor phloroglucinol (B13840). mdpi.comasm.org Subsequent acetylation steps, catalyzed by an enzyme complex, convert phloroglucinol first to monoacetylphloroglucinol (MAPG) and finally to DAPG. mdpi.comasm.orgnih.gov
From an environmental microbiology perspective, DAPG is a key metabolite produced by specific strains of soil bacteria, most notably fluorescent Pseudomonas species. mdpi.comwikipedia.orgasm.org These bacteria are integral to the microbial communities in the rhizosphere, the soil region directly influenced by plant roots. asm.orgnih.gov The production of DAPG by these rhizobacteria is not merely incidental; it is a crucial factor in their ecological success and their interactions with other organisms. asm.orgbohrium.com This compound is a prime example of a secondary metabolite that, while not essential for the primary growth of its producer, confers a significant competitive advantage in the complex soil environment. asm.org Its presence and concentration in the rhizosphere can influence the structure and function of microbial communities and play a decisive role in the health of plants. mdpi.comasm.org
Historical Perspectives on its Discovery and Initial Characterization
The discovery and characterization of DAPG are intrinsically linked to research into the biological control of plant diseases. In the late 1980s and early 1990s, scientists investigated certain soils, known as "suppressive soils," where specific plant diseases, like take-all of wheat, were naturally kept in check. acs.orgasm.org This suppressive quality was attributed to the activity of indigenous microbial populations, particularly fluorescent Pseudomonas spp. asm.orgasm.org
Researchers isolated bacterial strains from these soils and identified them as potent antagonists of fungal plant pathogens. nih.govfrontiersin.org A key breakthrough came with the identification of the specific metabolites responsible for this antagonistic activity. Through a combination of extraction from bacterial cultures, purification, and structural elucidation using techniques like chromatography and spectroscopy, 2,4-diacetylphloroglucinol was identified as a major bioactive compound. acs.orgcdnsciencepub.com Studies on strains like Pseudomonas fluorescens CHA0 and Q2-87 were pivotal in establishing that DAPG was a key determinant in their ability to control soilborne pathogens. nih.govppjonline.orgresearchgate.net
Further research delved into the genetics of DAPG production. In the mid-1990s, the gene cluster responsible for DAPG synthesis was successfully cloned from P. fluorescens Q2-87. nih.gov This 6.5-kb fragment of DNA was shown to confer the ability to produce DAPG when transferred to non-producing strains. nih.gov This work identified the core biosynthetic operon (phlACBD), which encodes the enzymes required for synthesis, as well as flanking regulatory genes. nih.gov This genetic characterization provided definitive proof of the biosynthetic pathway and opened the door for more detailed molecular and ecological studies.
Broad Academic Significance in Plant-Microbe Interactions and Microbial Ecology
The academic significance of Diacetyl Phloroglucinol (DAPG) extends far beyond its identity as a simple antibiotic. It has become a model compound for studying the intricate chemical dialogues that govern plant-microbe interactions and shape microbial ecosystems. mdpi.comasm.org
Biocontrol and Disease Suppression: A primary area of significance is its role as a biological control agent. DAPG exhibits broad-spectrum activity against a wide array of plant pathogens, including fungi, oomycetes, bacteria, and nematodes. medchemexpress.comfrontiersin.orgasm.org Its effectiveness has been demonstrated against economically important diseases such as take-all of wheat (Gaeumannomyces graminis var. tritici), black root rot of tobacco (Thielaviopsis basicola), and damping-off of sugar beet (Pythium ultimum). acs.orgasm.orgnih.gov The accumulation of DAPG-producing pseudomonads in the rhizosphere is a well-documented mechanism behind the natural suppression of take-all disease in wheat monocultures. acs.orgmdpi.com
Induced Systemic Resistance (ISR): Beyond direct antagonism, DAPG is a known elicitor of Induced Systemic Resistance (ISR) in plants. asm.orgppjonline.orgnih.gov By colonizing the roots, DAPG-producing bacteria prime the entire plant's defense system, making it more resistant to subsequent attack by pathogens in other parts of the plant. ppjonline.org This systemic response is a key example of a beneficial plant-microbe interaction mediated by a specific microbial metabolite. ppjonline.org
Microbial Ecology and Community Structuring: In microbial ecology, DAPG functions as a critical factor in competition and communication. Its production gives the producing bacteria a competitive advantage, allowing them to establish and maintain their niche in the highly competitive rhizosphere. asm.org Furthermore, DAPG can act as a signaling molecule, influencing gene expression in other bacteria and shaping the composition of the surrounding microbial community. mdpi.commdpi.com Studies have also explored its role outside the rhizosphere, in environments like bulk soil and grasslands, to understand the broader distribution and dynamics of DAPG-producing bacteria. nih.gov Its production has also been linked to the inhibition of parasitic weeds, opening new avenues for research into natural bioherbicides. nih.govbiorxiv.org
The table below summarizes some of the key research findings on the biological activities of DAPG.
Table 1: Documented Biological Activities of 2,4-Diacetylphloroglucinol (DAPG)| Target Organism Type | Specific Examples | Observed Effect | Citation(s) |
|---|---|---|---|
| Fungi | Gaeumannomyces tritici, Fusarium oxysporum, Botrytis cinerea | Inhibition of growth, suppression of disease | mdpi.comfrontiersin.org |
| Oomycetes | Pythium ultimum, Plasmopara viticola | Inhibition of growth, suppression of damping-off disease | frontiersin.org |
| Bacteria | Erwinia carotovora, Clavibacter michiganensis | Inhibition of growth, reduction of disease symptoms | frontiersin.orgasm.orgoup.com |
| Nematodes | Meloidogyne incognita | Inhibition of egg hatching | medchemexpress.com |
| Plants | Arabidopsis thaliana, Tomato | Induction of Systemic Resistance (ISR), alteration of root architecture | medchemexpress.comasm.orgppjonline.org |
| Parasitic Weeds | Phelipanche ramosa (Broomrape) | Inhibition of seed germination | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3-acetyloxy-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O5/c1-6(11)14-9-3-8(13)4-10(5-9)15-7(2)12/h3-5,13H,1-2H3 |
InChI Key |
RIBVPXVGBRGTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)OC(=O)C |
Origin of Product |
United States |
Biosynthesis and Molecular Genetics of Diacetyl Phloroglucinol Production
Elucidation of the Diacetyl Phloroglucinol (B13840) Biosynthetic Pathway
The biosynthesis of DAPG from basic metabolic precursors is a multi-step enzymatic process. It begins with the formation of the core phloroglucinol ring, followed by sequential acetylation events. nih.gov
Role of Type III Polyketide Synthase (PhlD) in Phloroglucinol Synthesis
The initial and pivotal step in DAPG biosynthesis is the synthesis of phloroglucinol (PG). This reaction is catalyzed by the enzyme PhlD, a type III polyketide synthase. uniprot.orguniprot.org PhlD directs the condensation of three molecules of malonyl-CoA to form the aromatic ring of phloroglucinol. nih.govresearchgate.net This process involves the iterative condensation and subsequent cyclization of the polyketide intermediate, 3,5-diketoheptanedioate, which then undergoes decarboxylation to yield phloroglucinol. encyclopedia.pub PhlD exhibits a high catalytic efficiency and, while specific for malonyl-CoA in its natural role, has been shown in vitro to accept a broader range of acyl-CoA starter units. uniprot.orgnih.gov
Mechanism of Acetylation by the PhlACB Enzyme Complex
Following the synthesis of the phloroglucinol core, the pathway proceeds with two sequential acetylation steps to produce DAPG. These reactions are catalyzed by a multi-component enzyme complex encoded by the phlA, phlC, and phlB genes. nih.govnih.gov This complex, sometimes referred to as MAPG acetyltransferase, facilitates the transfer of acetyl groups. encyclopedia.pub The crystal structure of the PhlACB complex reveals a Phl(A₂C₂)₂B₄ composition, where PhlB units are instrumental in mediating the assembly of PhlA and PhlC dimers. encyclopedia.pubresearchgate.net Interestingly, this enzyme complex functions independently of CoA-activated substrates, a feature that distinguishes it from many other acetyltransferases. d-nb.info Site-directed mutagenesis studies have indicated that the PhlC subunit is the catalytic component directly involved in the acyl transfer. encyclopedia.pubresearchgate.net
Intermediate Metabolite Accumulation and Conversion (e.g., Monoacetylphloroglucinol)
The acetylation of phloroglucinol is a stepwise process. The first acetylation reaction converts phloroglucinol to monoacetylphloroglucinol (MAPG). encyclopedia.pubnih.gov This intermediate metabolite can accumulate and is subsequently converted to the final product, 2,4-diacetylphloroglucinol (B43620), through a second acetylation event catalyzed by the same PhlACB enzyme complex. researchgate.netnih.gov The PhlACB complex catalyzes a reversible disproportionation reaction where two molecules of MAPG can be converted into one molecule of phloroglucinol and one molecule of DAPG. researchgate.netd-nb.info The end product, DAPG, can also be hydrolyzed back to MAPG by the enzyme PhlG. asm.orgresearchgate.net
Genomic Organization and Characteristics of the phl Gene Cluster
The genes responsible for DAPG biosynthesis are organized into a conserved gene cluster, typically around 8 kb in size. nih.gov This cluster, referred to as the phl locus, contains both the structural genes for the biosynthetic enzymes and regulatory genes that control their expression. nih.govnih.gov While the core organization is conserved, the genomic location of the phl cluster can vary among different Pseudomonas strains due to intragenomic recombination events. nih.govnih.gov
Structure and Function of the Core phlACBD Operon
The core biosynthetic genes, phlA, phlC, phlB, and phlD, are organized into a single transcriptional unit known as the phlACBD operon. asm.orgnih.gov This operon structure ensures the coordinated expression of the enzymes required for DAPG synthesis. bccampus.ca The transcription of this operon is initiated from a σ⁷⁰-dependent promoter located upstream of the phlA gene. nih.gov
| Gene | Encoded Protein | Function in DAPG Biosynthesis |
| phlA | PhlA | Component of the multi-enzyme acetyltransferase complex. nih.govresearchgate.net |
| phlC | PhlC | Catalytic subunit of the acetyltransferase complex responsible for acyl transfer. encyclopedia.pubresearchgate.net |
| phlB | PhlB | Structural component of the acetyltransferase complex, mediating subunit assembly. encyclopedia.pubnih.gov |
| phlD | PhlD | Type III polyketide synthase that synthesizes the phloroglucinol ring from malonyl-CoA. uniprot.orguniprot.org |
Identification and Roles of Accessory Genes (phlE, phlF, phlG, phlH, phlI)
In addition to the core operon, the phl gene cluster contains several accessory genes that play crucial roles in transport, regulation, and modification of DAPG.
| Gene | Encoded Protein | Function |
| phlE | PhlE | A putative permease belonging to the major facilitator superfamily, likely involved in the efflux of DAPG. researchgate.netasm.org |
| phlF | PhlF | A TetR-family transcriptional repressor that negatively regulates the expression of the phlACBD operon. nih.govfrontiersin.org This repression is alleviated by DAPG, creating a positive feedback loop. researchgate.net |
| phlG | PhlG | A zinc-dependent hydrolase that specifically degrades DAPG back to MAPG. encyclopedia.pubresearchgate.net |
| phlH | PhlH | A TetR-family transcriptional regulator that represses the expression of phlG. asm.org This repression is modulated by both DAPG and MAPG. asm.org |
| phlI | PhlI | A structural gene identified within the cluster, though its specific function in DAPG biosynthesis or transport is less characterized. nih.gov |
Regulatory Networks Governing Diacetyl Phloroglucinol Biosynthesis
Pathway-Specific Transcriptional Regulation (e.g., PhlF, PhlH)
At the heart of DAPG biosynthesis regulation are two pathway-specific transcriptional regulators, PhlF and PhlH, both members of the TetR family of repressors. mdpi.com These proteins directly control the expression of the phl gene cluster, which contains the core biosynthetic genes (phlACBD) responsible for DAPG synthesis. plos.orgasm.org
PhlF: This protein acts as a transcriptional repressor of the phlACBD operon. plos.org It achieves this by binding to a specific DNA sequence, known as the pho site, located in the promoter region of the phlA gene. plos.org This binding physically obstructs the transcription of the biosynthetic genes. The repression by PhlF is relieved by the presence of DAPG and its precursor, monoacetylphloroglucinol (MAPG), which act as signaling molecules. mdpi.comasm.org These compounds can dissociate the PhlF-DNA complex, leading to a positive feedback loop where the presence of DAPG stimulates its own production. nih.govasm.org This mechanism allows for a rapid amplification of DAPG synthesis when needed.
PhlH: In contrast to PhlF, PhlH is involved in the negative feedback regulation of DAPG. asm.org It represses the expression of the phlG gene, which encodes a hydrolase that degrades DAPG back to MAPG. asm.org The end product, DAPG, and its intermediate, MAPG, can act as signaling molecules that modulate the binding of PhlH to its target DNA sequence, thereby activating the expression of phlG. asm.org This intricate system allows the bacterium to fine-tune the intracellular concentration of DAPG, preventing potential toxicity from overaccumulation and potentially contributing to adaptation in the competitive rhizosphere environment. asm.org Interestingly, PhlH from Pseudomonas fluorescens 2P24 can also recognize the heterologous signal pyoluteorin, which induces the expression of phlG. asm.org
Table 1: Key Pathway-Specific Transcriptional Regulators of Diacetylphloroglucinol Biosynthesis
| Regulator | Family | Target Gene(s) | Function | Effector Molecule(s) |
|---|---|---|---|---|
| PhlF | TetR | phlACBD | Repressor | DAPG, MAPG |
| PhlH | TetR | phlG | Repressor | DAPG, MAPG, Pyoluteorin |
Global Regulatory Cascades (e.g., Gac/Rsm Signaling System)
Superimposed on the pathway-specific regulation is the highly conserved Gac/Rsm signal transduction pathway, a global regulatory system in many Gammaproteobacteria. mdpi.com This system plays a crucial role in post-transcriptionally regulating the production of a variety of secondary metabolites, including DAPG. mdpi.complos.org
The core of this system consists of the GacS/GacA two-component system. GacS is a sensor kinase that, in response to an as-yet-unidentified environmental signal, autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, GacA. mdpi.complos.org Activated GacA then positively regulates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. mdpi.complos.org
These sRNAs, in turn, control the activity of translational repressor proteins, RsmA and RsmE. mdpi.com RsmA and RsmE bind to the mRNA of target genes, including the phl biosynthetic genes, and inhibit their translation. frontiersin.org The GacA-activated sRNAs sequester RsmA and RsmE, relieving this translational repression and allowing for the synthesis of DAPG. mdpi.com Consequently, mutations in gacA or gacS lead to an inability to produce DAPG. mdpi.com The Gac/Rsm pathway is also influenced by the nutritional state of the cell and population density. mdpi.com
Influence of Cellular Redox State and Associated Proteins (e.g., IbaG, GrxD)
Recent research has uncovered a connection between the cellular redox state and the regulation of DAPG biosynthesis, involving proteins such as the monothiol glutaredoxin GrxD and the BolA family protein IbaG. asm.orgnih.gov
In Pseudomonas fluorescens 2P24, GrxD has been shown to be essential for the production of DAPG. asm.orgnih.gov It appears to exert its influence, at least in part, through the Gac/Rsm pathway by affecting the levels of the RsmA and RsmE proteins. frontiersin.org Further investigation revealed that GrxD directly interacts with IbaG, a BolA-like protein. asm.orgnih.gov A mutation in the ibaG gene significantly reduces DAPG production. asm.orgnih.gov It is proposed that GrxD influences the redox state of IbaG, and this interaction is crucial for the regulation of DAPG synthesis. nih.govresearchgate.net Expressing ibaG can restore DAPG production in a grxD ibaG double mutant, highlighting the requirement of IbaG for GrxD-mediated regulation. asm.orgnih.gov Transcriptome analyses have shown that IbaG has a global regulatory role, affecting the expression of numerous genes. asm.orgnih.gov Deletion of ibaG leads to increased expression of rsmA and rsmE, suggesting that IbaG likely regulates DAPG production by influencing these translational repressors. nih.gov
Impact of Environmental Cues on Gene Expression
The production of DAPG is highly responsive to a variety of environmental cues, ensuring that this antibiotic is produced when it is most beneficial for the bacterium. nih.gov Both biotic and abiotic factors in the rhizosphere, the area of soil directly influenced by plant roots, can significantly impact the expression of the phl genes.
Biotic factors play a significant role. For instance, the expression of the phlA gene, a key biosynthetic gene, can vary depending on the host plant species. apsnet.org In one study, reporter gene expression was higher in the rhizospheres of monocots like maize and wheat compared to dicots like bean and cucumber. apsnet.org This host genotype effect extends to the cultivar level. apsnet.org Plant age also has a notable impact, with phlA expression peaking early after seedling establishment and then declining. apsnet.org Furthermore, the presence of root pathogens, such as Pythium ultimum, can stimulate the expression of DAPG biosynthetic genes. apsnet.orgresearchgate.net Root exudates from different plant species can also have a profound effect, with some, like those from wheat and Medicago truncatula, strongly activating phlD gene expression, while others, like those from Arabidopsis thaliana, can suppress it. mdpi.com Metabolites produced by other microorganisms, such as fusaric acid from the fungus Fusarium oxysporum, can also inhibit DAPG production. nih.gov
Evolutionary Dynamics and Horizontal Gene Transfer of Diacetylphloroglucinol Biosynthetic Genes
The distribution of the phl gene cluster among Pseudomonas species suggests a complex evolutionary history involving horizontal gene transfer (HGT). While initially thought to be confined to a monophyletic lineage of Pseudomonas, the discovery of the phl cluster in more distantly related Pseudomonas species, and even in other bacterial genera like Chromobacterium, points to a more dynamic evolutionary past. nih.govnih.govresearchgate.net
Phylogenetic analysis of the phlD gene, which encodes the first enzyme in the biosynthetic pathway, suggests that the phl cluster likely entered the genus Chromobacterium through an HGT event from a member of the Pseudomonas fluorescens group. nih.govresearchgate.net Evidence for HGT is further supported by the finding that in some strains, the phl cluster is located on a putative genomic island with a different codon usage compared to the rest of the genome, a hallmark of recently acquired genetic material. nih.gov
Interestingly, while the core biosynthetic genes (phlACBD) are conserved, the associated regulatory genes can differ. For example, Chromobacterium strains possessing the phl cluster have the phlF regulator but lack phlG and phlH, suggesting a different regulatory mechanism compared to Pseudomonas. nih.gov This mosaic composition of the phl gene cluster across different bacterial lineages highlights the role of HGT in the dissemination of this important biosynthetic pathway and the subsequent evolution of its regulation.
Microbial Producers and Ecological Distribution of Diacetyl Phloroglucinol
Diversity of Diacetyl Phloroglucinol-Producing Microorganisms
The production of 2,4-diacetylphloroglucinol (B43620) (DAPG), a potent broad-spectrum antibiotic, is a key mechanism for the biocontrol activity of several soil-dwelling microorganisms. While historically associated primarily with the genus Pseudomonas, recent research has unveiled a broader diversity of bacterial producers.
The ability to synthesize DAPG is widespread among fluorescent Pseudomonas spp. and is a significant factor in their capacity to suppress a variety of plant pathogens. nih.govresearchgate.net These bacteria are effective biocontrol agents against fungal and oomycete pathogens such as Gaeumannomyces graminis var. tritici, Thielaviopsis basicola, Pythium ultimum, and Rhizoctonia solani. frontiersin.orgnih.gov
Several species within the Pseudomonas genus are recognized for their consistent production of DAPG. These include:
Pseudomonas fluorescens : This species is one of the most extensively studied DAPG producers. nih.gov Strains of P. fluorescens that produce DAPG are instrumental in the natural suppression of take-all disease in wheat. nih.gov Notable biocontrol strains include CHA0 and Pf-5. researchgate.netapsnet.org Strain JM-1 has shown efficacy against ear rot disease in maize caused by Fusarium moniliforme. nih.gov
Pseudomonas protegens : This species is also a well-documented producer of DAPG, contributing to its ability to control various plant pathogens. frontiersin.orgwikipedia.org
Pseudomonas brassicacearum : Certain strains of this species are known to produce DAPG.
Pseudomonas chlororaphis : This species includes strains capable of synthesizing DAPG.
Pseudomonas aurantiaca : Isolates of this species, particularly those found in root symbiosis in Ukraine, produce DAPG to combat pathogens like Fusarium oxysporum. wikipedia.org
The production of DAPG is linked to the presence of the phlD gene, and thus, "DAPG producer" and "phlD+" are often used interchangeably. apsnet.org The diversity among these producing strains is not just at the species level; significant genotypic variation exists within a single species, which can influence their effectiveness as biocontrol agents. nih.govapsnet.org
Table 1: Prominent DAPG-Producing Pseudomonas Strains and Their Significance
| Species | Strain(s) | Significance |
|---|---|---|
| Pseudomonas fluorescens | CHA0, Pf-5, JM-1, Q8r1-96, Q2-87 | Biocontrol of various fungal pathogens, including take-all disease and ear rot. nih.govresearchgate.netnih.govapsnet.org |
| Pseudomonas protegens | Pf-5 | Effective against a range of fungal and oomycete pathogens. frontiersin.orgwikipedia.org |
| Pseudomonas aurantiaca | Not specified | Control of Fusarium oxysporum. wikipedia.org |
While Pseudomonas species are the most recognized producers, the ability to synthesize DAPG is not exclusive to this genus. Research has identified the DAPG biosynthetic cluster in other bacterial genera, suggesting a broader ecological distribution and potential for horizontal gene transfer.
Chromobacterium : The DAPG biosynthetic cluster has been discovered in strains of Chromobacterium vaccinii isolated from aquatic environments in Brazil. nih.govresearchgate.net Phylogenetic analysis indicates that the biosynthetic cluster likely entered the Chromobacterium genus through a horizontal gene transfer event from a member of the Pseudomonas fluorescens group. nih.govusda.gov While wild-type cultures produce trace amounts of DAPG, the function of the cluster has been confirmed through heterologous expression in Escherichia coli. nih.govresearchgate.net These C. vaccinii strains also produce other bioactive compounds, suggesting their potential as biocontrol agents. nih.govusda.gov
Lysobacter : The production of DAPG has also been identified in Lysobacter gummosus. wikipedia.orgwur.nl This bacterium was notably isolated from the skin of the red-backed salamander (Plethodon cinereus), where the production of DAPG is believed to inhibit pathogenic fungi. researchgate.netwikipedia.orgproquest.com The presence of DAPG-producing Lysobacter species has also been noted in soils that are suppressive to the fungal pathogen Rhizoctonia solani. wikipedia.org
Ecological Niche and Environmental Dynamics of Diacetyl Phloroglucinol (B13840)
The presence and concentration of DAPG and its producing microorganisms are influenced by various environmental factors and differ across various ecological niches.
The rhizosphere, the soil region directly influenced by plant roots, is a primary habitat for DAPG-producing bacteria. asm.org The population densities of these bacteria can be quantified using methods like real-time PCR targeting the phlD gene. nih.govasm.orgnih.gov This technique allows for the detection and quantification of DAPG producers directly from environmental samples, including the rhizosphere, without the need for culturing. nih.govnih.gov
Studies have shown that the population densities of DAPG-producing Pseudomonas fluorescens in the wheat rhizosphere can be significant. nih.gov The detection limit for these bacteria using real-time PCR can be as low as 80 to 800 CFU per rhizosphere. asm.orgnih.gov The concentration of DAPG in the rhizosphere is comparable to the low nanomolar sensitivity of biosensors developed for its detection, which is greater than 20 nM. asm.orgnih.gov The presence of these bacteria and the DAPG they produce is a key factor in the natural suppression of soil-borne diseases. asm.org
While much of the research on DAPG has centered on the rhizosphere, these bacteria and their metabolic products are also present in bulk soil and grassland environments, although often at lower densities. asm.orgresearchgate.net It has been suggested that DAPG-producing Pseudomonas may exist in bulk soil at levels below 2.6 × 10² CFU per gram. nih.gov
Recent studies utilizing whole-cell biosensors have provided new insights into the distribution of DAPG producers in these environments. In three different grassland soil sites, DAPG-producing pseudomonads were found to constitute between 0.35% and 17% of the Pseudomonas population. asm.orgresearchgate.netnih.gov These findings indicate that bulk soil and grasslands can serve as a reservoir for these beneficial bacteria. The ecological role of DAPG in these environments is an area of ongoing research. asm.orgasm.org
The dynamics of DAPG and its producers have also been investigated in soilless cropping systems like hydroponics. The presence of DAPG has been confirmed in various cropping systems, including soils and hydroponic setups. nih.gov DAPG has been detected in the nutrient solution of closed hydroponic systems used for growing tomatoes. openmicrobiologyjournal.comresearchgate.net
In recirculating hydroponic systems, there is a potential for the accumulation of organic compounds. researchgate.net Studies have explored the possibility of manipulating nutrient conditions in hydroponic systems to enhance DAPG production by introduced biocontrol strains. nih.gov For instance, the use of ammonium (B1175870) as the preferred inorganic nitrogen source and maintaining a sufficient level of organic carbon could potentially increase DAPG synthesis. nih.gov The formation of DAPG has been observed at concentrations of around 0.1-0.2 μM in nutrient solutions enriched with specific microbial strains. researchgate.net
Interplay between this compound-Producing Microbes and Microbial Communities
The production of 2,4-diacetylphloroglucinol (DAPG) by certain soil-dwelling bacteria is not an isolated phenomenon but rather a key element in a complex network of interactions within microbial communities. These interactions are multifaceted, involving antagonism, signaling, and synergistic or competitive relationships that shape the composition and function of the rhizosphere microbiome.
DAPG-producing bacteria, predominantly belonging to the Pseudomonas genus, exert a significant influence on their microbial neighbors through the potent antibiotic properties of DAPG. medchemexpress.com This compound has a broad-spectrum activity, inhibiting the growth of a wide range of microorganisms, including pathogenic fungi, oomycetes, bacteria, and nematodes. medchemexpress.comnih.gov This antagonistic capability is a cornerstone of their role in the biological control of plant diseases. For instance, the suppression of take-all disease in wheat, caused by the fungus Gaeumannomyces graminis var. tritici, and black root rot of tobacco, caused by Thielaviopsis basicola, has been directly linked to the presence of DAPG-producing Pseudomonas strains in the rhizosphere. nih.govasm.org The mechanism of this antagonism can be direct, as observed through scanning electron microscopy, which revealed structural abnormalities, hyphal lysis, and deformities in the mycelium of the fungus Fusarium moniliforme when exposed to a DAPG-producing Pseudomonas fluorescens strain. nih.gov
Beyond direct antagonism, DAPG functions as a signaling molecule within the rhizosphere, influencing the behavior of other microorganisms. asm.org Research has shown that DAPG can induce the expression of its own biosynthetic genes, a form of positive feedback that can amplify its production in the presence of competing microbes. asm.org Furthermore, DAPG can act as an interspecies signaling molecule. For example, it has been found to induce the expression of genes involved in plant growth promotion in Azospirillum, another beneficial rhizosphere bacterium. asm.org This suggests that DAPG can foster a favorable microbial environment for the plant host by not only suppressing pathogens but also by promoting the activity of other beneficial microbes.
The interplay is not unidirectional; the presence of other microbes, particularly pathogens, can influence the population dynamics and activity of DAPG producers. In the tomato rhizosphere, the presence of the bacterial canker pathogen Clavibacter michiganensis subsp. michiganensis was found to significantly increase the population of the DAPG-producing Pseudomonas brassicacearum LBUM300. nih.govnih.gov Moreover, a significant upregulation of the phlD gene, which is essential for DAPG biosynthesis, was observed in the presence of the pathogen. nih.govnih.gov This indicates that DAPG-producing bacteria can sense and respond to the presence of pathogens, enhancing their defensive capabilities when needed.
Interactions also occur among different strains of DAPG-producing bacteria. The genotypic diversity within these bacterial populations can lead to complex interactions when multiple strains co-colonize the same root system. apsnet.org Studies have shown that the introduction of a particular strain of DAPG-producing Pseudomonas can impact the diversity of the resident fluorescent pseudomonad community. nih.gov Co-inoculation of different genotypes can result in either enhanced or reduced root colonization and biocontrol efficacy, depending on the specific combination of strains. apsnet.org This highlights the importance of understanding the intraspecific interactions for the successful application of these bacteria as biocontrol agents.
The ecological significance of these interactions is profound. By suppressing pathogens, modulating the composition of the microbial community, and responding to environmental cues, DAPG-producing microbes play a crucial role in maintaining soil health and plant productivity. Their ability to interact with a wide array of other microorganisms underscores their importance as keystone species in the rhizosphere.
Interactive Data Table: Documented Interactions of DAPG-Producing Microbes
| Interacting Organism | Type of Interaction | Observed Effect | Reference |
| Gaeumannomyces graminis var. tritici (fungus) | Antagonism | Suppression of take-all disease in wheat. | asm.orgasm.org |
| Thielaviopsis basicola (fungus) | Antagonism | Suppression of black root rot of tobacco. | nih.govasm.org |
| Fusarium moniliforme (fungus) | Antagonism | Structural abnormality, hyphal lysis, and deformity in fungal mycelium. | nih.gov |
| Pythium ultimum (oomycete) | Antagonism | Suppression of damping-off of sugar beet. | nih.gov |
| Clavibacter michiganensis subsp. michiganensis (bacterium) | Pathogen-induced response | Increased population and upregulation of DAPG biosynthetic genes in P. brassicacearum. | nih.govnih.gov |
| Azospirillum sp. (bacterium) | Interspecies signaling | Induction of genes involved in plant-growth promotion. | asm.org |
| Other Pseudomonas strains (DAPG producers) | Intraspecific interaction | DAPG from one strain can induce DAPG biosynthetic gene expression in another. | asm.org |
| Resident fluorescent pseudomonads | Community modulation | Inoculation with a DAPG-producing strain can alter the diversity of the resident community. | nih.gov |
Interactive Data Table: Microbial Producers of this compound
| Microbial Producer | Phylum | Environment of Isolation | Reference |
| Pseudomonas fluorescens | Proteobacteria | Maize rhizosphere, wheat rhizosphere, tobacco rhizosphere, sugar beet rhizosphere | medchemexpress.comnih.govapsnet.orgnih.gov |
| Pseudomonas protegens | Proteobacteria | Rhizosphere | asm.orgfrontiersin.org |
| Pseudomonas corrugata | Proteobacteria | Rhizosphere | asm.orgfrontiersin.org |
| Pseudomonas brassicacearum | Proteobacteria | Rhizosphere | nih.govfrontiersin.org |
| Pseudomonas kilonensis | Proteobacteria | Grassland soil | asm.orgfrontiersin.org |
| Pseudomonas thivervalensis | Proteobacteria | Rhizosphere | frontiersin.org |
| Pseudomonas gingeri | Proteobacteria | Not specified | frontiersin.org |
| Unspecified Betaproteobacteria genera | Proteobacteria | Not specified | frontiersin.org |
Molecular Mechanisms of Action of Diacetyl Phloroglucinol in Biological Systems
Broad-Spectrum Antimicrobial and Antifungal Modalities
The potent antimicrobial and antifungal properties of 2,4-Diacetylphloroglucinol (B43620) (2,4-DAPG) are attributed to its ability to interfere with multiple, essential cellular functions. nih.gov Its mode of action is not limited to a single target but rather encompasses a cascade of events that collectively lead to the inhibition of growth and, ultimately, cell death.
One of the primary and most immediate effects of DAPG is the disruption of cellular membrane integrity. nih.govnih.gov As an amphipathic molecule, DAPG can interact with the lipid bilayer of cell membranes, leading to a rapid increase in permeability. nih.govnih.gov This disruption has been observed in both Gram-positive and Gram-negative bacteria. nih.gov
Studies using fluorescent spectroscopy have demonstrated that DAPG causes a swift increase in membrane permeability. nih.govresearchgate.net Atomic force microscopy has provided visual evidence of these effects, showing time-dependent disturbances in the outer membrane of Escherichia coli and signs of intracellular leakage in Staphylococcus aureus cells upon exposure to DAPG. nih.govresearchgate.net This loss of membrane integrity leads to the leakage of essential intracellular components and a collapse of the electrochemical gradients necessary for cellular function. researchgate.netresearchgate.net
Table 1: Observed Effects of Diacetyl Phloroglucinol (B13840) on Cellular Membranes
| Target Organism | Observed Effect | Method of Observation |
| Escherichia coli | Time-dependent disturbances in the outer membrane. nih.govnih.gov | Atomic Force Microscopy |
| Staphylococcus aureus | Signs of intracellular leakage. nih.govnih.gov | Atomic Force Microscopy |
| Candida albicans | Disruption of membrane integrity. nih.gov | Not Specified |
| General Bacteria | Rapid increase in membrane permeability. nih.govresearchgate.net | Fluorescent Spectroscopy |
DAPG treatment has been shown to induce the accumulation of reactive oxygen species (ROS) within target cells. nih.govresearchgate.net This increase in ROS, which includes molecules like superoxide (B77818) anions and hydrogen peroxide, leads to significant oxidative stress. The resulting oxidative environment can cause widespread damage to cellular components.
The accumulation of ROS can lead to the oxidation of cell membranes and damage to DNA. researchgate.net In fungal cells, the generation of ROS and subsequent cytosol acidification are linked to the inhibition of key developmental processes like filamentation in Candida albicans. nih.gov This oxidative burst is a key component of DAPG's cytotoxic effects. frontiersin.org
DAPG can inhibit the metabolic activity of various microorganisms. mdpi.com Studies have shown that it can reduce the metabolic activity of bacterial cells within mature biofilms. researchgate.netmdpi.com In fungi, the antifungal action of DAPG is associated with the malfunction of H+-ATPase, a critical enzyme for maintaining cellular pH and nutrient transport. nih.govresearchgate.net This inhibition, coupled with the disruption of mitochondrial respiration, leads to a significant perturbation of the cell's metabolic state. nih.govresearchgate.net
In eukaryotic organisms such as fungi, mitochondria are a primary target of DAPG. The compound acts as a proton ionophore, which means it can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient. researchgate.net This gradient is essential for the synthesis of ATP through oxidative phosphorylation.
By uncoupling respiration from ATP synthesis, DAPG effectively halts the primary energy production mechanism of the cell, leading to growth inhibition. nih.govresearchgate.net This is considered a primary toxic effect of DAPG. researchgate.net Studies in Neurospora crassa have shown that DAPG treatment leads to changes in mitochondrial morphology and a rapid loss of mitochondrial membrane potential. researchgate.netnih.gov Furthermore, DAPG exposure was found to cause an influx of extracellular calcium, leading to a transient increase in cytosolic free calcium, which can trigger various downstream cellular stress responses. nih.gov
Table 2: Effects of Diacetyl Phloroglucinol on Mitochondrial Function
| Organism | Effect | Consequence |
| Neurospora crassa | Changes in mitochondrial morphology. researchgate.netnih.gov | Impaired mitochondrial function |
| Neurospora crassa | Rapid loss of mitochondrial membrane potential. researchgate.netnih.gov | Disruption of energy production |
| Eukaryotic Fungi | Acts as a proton ionophore, dissipating the proton gradient. researchgate.net | Uncoupling of respiration and ATP synthesis |
| Saccharomyces cerevisiae | Inhibition of cellular-level respiration and ATP synthesis. nih.govresearchgate.net | Cell death |
Regulatory and Subinhibitory Effects of this compound
At concentrations below those that cause outright inhibition or cell death, DAPG can act as a regulatory molecule, modulating various physiological processes in both bacteria and fungi. mdpi.com These subinhibitory effects highlight the compound's complex interactions with microbial systems.
In the bacterium Pectobacterium carotovorum, subinhibitory concentrations of DAPG have been shown to decrease the biosynthesis of acyl-homoserine lactones in a dose-dependent manner. nih.govresearchgate.net These molecules are crucial for quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. By interfering with quorum sensing, DAPG can disrupt pathogenic behavior without directly killing the bacteria. nih.govresearchgate.net
In fungi, subinhibitory levels of DAPG can alter the production of secondary metabolites, including mycotoxins and extracellular enzymes. researchgate.net For instance, in Aspergillus fumigatus, low concentrations of DAPG significantly reduced the production of mycotoxins like gliotoxin (B1671588) and fumagillin, while increasing the secretion of proteases. researchgate.net These alterations can potentially reduce the competitive and adaptive capabilities of the fungi. researchgate.net
Modulation of Quorum Sensing Pathways in Bacterial Populations
Diacetylphloroglucinol (DAPG) has been shown to interfere with quorum sensing (QS), a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. At subinhibitory concentrations, 2,4-DAPG has been found to decrease the biosynthesis of acyl-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for QS. nih.govnih.gov This effect is dose-dependent and leads to the inhibition of the metabolic activity of bacteria without directly affecting their viability. nih.govnih.gov
The structural similarity of 2,4-DAPG to known QS inhibitors like eugenol, carvacrol, pyrogallol, and resveratrol (B1683913) suggests a potential mechanism for this activity. nih.gov Research on Pectobacterium carotovorum has demonstrated that subinhibitory levels of 2,4-DAPG can effectively lower the production of AHLs. nih.govnih.gov This modulation of QS pathways can disrupt bacterial coordination and virulence.
**Table 1: Effect of 2,4-Diacetylphloroglucinol on Quorum Sensing in *Pectobacterium carotovorum***
| Bacterial Species | Effect of 2,4-DAPG | Mechanism | Reference |
|---|---|---|---|
| Pectobacterium carotovorum | Lowered biosynthesis of acyl-homoserine lactones (AHLs) | Inhibition of metabolic activity related to AHL production | nih.govnih.gov |
Alterations in Microbial Physiology and Virulence Factor Expression at Subinhibitory Concentrations
At concentrations below those that inhibit growth, 2,4-DAPG can significantly alter the physiology and virulence of various microorganisms. researchgate.net For the fungus Aspergillus fumigatus, which is resistant to high concentrations of 2,4-DAPG in its biofilm state, subinhibitory levels lead to changes in the cell wall structure, including an increase in α- and β-glucans, chitin, and ergosterol (B1671047) content. researchgate.net Furthermore, 2,4-DAPG has been observed to reduce the production of mycotoxins such as gliotoxin and fumagillin, while simultaneously increasing the secretion of proteases and galactosaminogalactan. researchgate.net
In the case of the opportunistic pathogen Candida albicans, 2,4-DAPG has been shown to reduce its ability to form biofilms and develop hyphae, both of which are critical for its virulence. nih.gov However, it can also lead to an increase in the production of proteolytic enzymes, which could have adverse effects on a host. nih.gov For bacteria, the primary bactericidal action of 2,4-DAPG is associated with the disruption of bacterial barrier structures, leading to a rapid increase in membrane permeability. nih.govnih.gov At subinhibitory concentrations, it primarily inhibits metabolic activity rather than causing cell death. nih.govnih.gov
Table 2: Effects of Subinhibitory Concentrations of 2,4-Diacetylphloroglucinol on Microbial Physiology and Virulence
| Microorganism | Observed Effects | Reference |
|---|---|---|
| Aspergillus fumigatus | Increased cell wall components (α- and β-glucans, chitin, ergosterol); Reduced mycotoxin production (gliotoxin, fumagillin); Increased secretion of proteases and galactosaminogalactan. | researchgate.net |
| Candida albicans | Reduced biofilm formation and hyphal development; Increased production of proteolytic enzymes. | nih.gov |
| Bacteria (general) | Increased membrane permeability; Inhibition of metabolic activity. | nih.govnih.gov |
This compound Interactions with Plant Systems
Influence on Plant Root Architecture and Developmental Processes
Diacetylphloroglucinol has a notable impact on the root architecture of plants. In tomato seedlings, for instance, DAPG has been shown to inhibit the growth of the primary root while stimulating the production of lateral roots. nih.govapsnet.org This alteration in root morphology can influence the plant's ability to explore the soil for water and nutrients. The response to DAPG appears to be linked to the plant's auxin signaling pathways, as mutants with reduced auxin sensitivity exhibit a diminished response to the compound in terms of both primary root growth inhibition and lateral root induction. nih.govapsnet.org
Table 3: Influence of 2,4-Diacetylphloroglucinol on Plant Root Architecture
| Plant Species | Effect on Primary Root | Effect on Lateral Roots | Reference |
|---|---|---|---|
| Tomato (Lycopersicon esculentum) | Inhibition of growth | Stimulation of production | nih.govapsnet.org |
Interaction with Auxin-Dependent Signaling Pathways in Plants
The effects of DAPG on plant root development are closely tied to its interaction with auxin-dependent signaling pathways. nih.govapsnet.org Studies using transgenic tobacco with an auxin-inducible reporter gene have shown that exogenous applications of DAPG can inhibit the activation of this gene. nih.gov This inhibitory effect is similar to that observed with supernatants from cultures of DAPG-producing Pseudomonas fluorescens. nih.govapsnet.org Furthermore, a mutant strain of P. fluorescens unable to produce DAPG showed delayed inhibitory effects compared to the wild-type strain, further implicating DAPG in the modulation of auxin signaling. nih.govapsnet.org The reduced sensitivity of auxin-resistant tomato mutants to DAPG provides additional evidence for this interaction. nih.gov
Impact on Root Exudate Composition and Secretion
The interaction between DAPG-producing bacteria and plants can be influenced by the composition of root exudates. Different plant species and even different cultivars of the same species exude unique mixtures of compounds from their roots, which can in turn affect the expression of DAPG biosynthesis genes in rhizobacteria. apsnet.org For example, the expression of the phlA gene, which is involved in DAPG synthesis, has been shown to be higher in the rhizospheres of monocots like maize and wheat compared to dicots like bean and cucumber. apsnet.org
Furthermore, factors such as plant age and the presence of root pathogens can also modulate the expression of DAPG biosynthesis genes. apsnet.org Infection of roots by Pythium ultimum has been found to stimulate the expression of these genes in Pseudomonas fluorescens. apsnet.org This suggests a dynamic interplay where root exudates influence the production of DAPG by beneficial bacteria, which in turn can impact plant health and development.
Characterization of Plant Tolerance Mechanisms to this compound
While 2,4-Diacetylphloroglucinol (DAPG) is known for its role in protecting plants from pathogens, high concentrations can exert phytotoxic effects, including the inhibition of seed germination and plant growth. nih.govapsnet.org The compound can also alter root architecture, an effect linked to its interaction with the auxin-dependent signaling pathway. apsnet.orgresearchgate.netresearchgate.net In response to this phytotoxicity, plants have evolved various tolerance mechanisms. Research has shown that dicotyledonous plants are generally more susceptible to the phytotoxic effects of DAPG than monocotyledonous plants. apsnet.org
Investigations using the model plant Arabidopsis thaliana have been instrumental in identifying genetic factors that confer tolerance to DAPG. In one genome-wide study, a screening of 62,000 activation-tagged Arabidopsis lines identified 15 lines with enhanced tolerance to DAPG. apsnet.org Subsequent analysis of these lines led to the identification of several genes responsible for this tolerance. Gene ontology analysis revealed that these genes are involved in a variety of biological processes, cellular regulations, and molecular functions, suggesting that plant tolerance to DAPG is a complex trait involving multiple pathways. apsnet.org Among the identified genes were those involved in tryptophan biosynthesis, such as ASA1 and ASA2. apsnet.org These findings indicate that plants can employ diverse strategies to mitigate the potentially harmful effects of DAPG. apsnet.org
Another key aspect of the plant-DAPG interaction is Induced Systemic Resistance (ISR), a state of enhanced defensive capacity triggered by beneficial microbes or their metabolites, including DAPG. nih.govnih.gov Studies have demonstrated that DAPG-mediated ISR is dependent on the jasmonic acid/ethylene (B1197577) (JA/ET) signaling pathway. nih.gov This was confirmed in experiments where Arabidopsis mutants with impairments in this pathway, such as npr1-1, jar1, and etr1, did not exhibit an ISR response when treated with DAPG or DAPG-producing bacteria. nih.gov
Table 1: Genes Implicated in Arabidopsis thaliana Tolerance to this compound
| Gene Category | Specific Genes | Observed Role in Tolerance | Reference |
|---|---|---|---|
| Tryptophan Biosynthesis | ASA1, ASA2 | Enhanced expression found in DAPG-tolerant lines, suggesting a role in mitigating phytotoxicity. | apsnet.org |
| Auxin Signaling Pathway | Not specified | DAPG interacts with this pathway to alter root architecture; tolerance mechanisms may involve modulation of this pathway. | apsnet.orgresearchgate.net |
| Defense Signaling (ISR) | PDF1.2, WRKY70 | Expression is increased by DAPG treatment, indicating activation of the JA/ET-based defense system. | nih.gov |
Molecular Interactions and Cellular Responses in Eukaryotic Systems Beyond Plants
Effects on Mammalian Cell Lines and Animal Models (e.g., Amyloid Beta Regulation)
Research into the effects of this compound (DAPG) in mammalian systems has revealed significant molecular interactions, particularly in the context of Alzheimer's disease. nih.govnih.gov Studies have identified DAPG as a potent modulator of amyloid-beta (Aβ) peptide levels, the primary component of amyloid plaques in the brains of Alzheimer's patients. nih.govnih.govresearchgate.net
In various experimental models, DAPG has demonstrated the ability to reduce the production and secretion of Aβ without inducing toxicity. nih.govnih.gov These models include human embryonic kidney cells (HEK293) engineered to overexpress a mutated form of the amyloid precursor protein (APP), primary astrocytes derived from transgenic Alzheimer's disease model mice (APPsw/PS1dE9), and direct intrahippocampal injections in these mice. nih.govnih.govresearchgate.net
The mechanism underlying this Aβ reduction involves the regulation of APP processing. DAPG promotes the non-amyloidogenic pathway by increasing the activity of α-secretase, specifically the enzyme ADAM10 (A Disintegrin and Metalloproteinase Domain-containing protein 10). nih.govresearchgate.net This enhanced ADAM10 activity leads to increased production of the neuroprotective soluble APPα fragment (sAPPα) and a corresponding decrease in the generation of Aβ peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂). nih.govresearchgate.net
Furthermore, DAPG's influence extends to the regulation of intracellular protein trafficking. The effects of DAPG on Aβ secretion were reversed by Brefeldin A, an inhibitor of protein transport from the endoplasmic reticulum to the Golgi apparatus, indicating that DAPG's mechanism is dependent on proper cellular trafficking pathways. researchgate.net
Table 2: Effect of Phloroglucinol Derivatives on Amyloid-Beta Secretion in HEK293sw Cells
| Compound | Effect on Aβ₁₋₄₀ Levels | Effect on Aβ₁₋₄₂ Levels | Cellular Toxicity (LDH Release) | Reference |
|---|---|---|---|---|
| Phloroglucinol | No significant effect | No significant effect | Not reported | nih.gov |
| Phloroacetophenone | No significant effect | No significant effect | Not reported | nih.gov |
| Triacetylphloroglucinol (TAPG) | Decrease at ≥50 μM | No significant effect | Not reported | nih.gov |
| This compound (DAPG) | Significant reduction at all tested concentrations | Significant reduction at all tested concentrations | No significant effect | nih.gov |
Advanced Methodologies and Research Tools for Diacetyl Phloroglucinol Studies
Development and Application of Whole-Cell Biosensors for Diacetyl Phloroglucinol (B13840) Detection
Traditional methods for detecting and quantifying 2,4-diacetylphloroglucinol (B43620) (DAPG), such as chemical analysis and PCR-based approaches, can be labor-intensive and may lack the required sensitivity for in-situ measurements. mdpi.com To overcome these limitations, researchers have engineered whole-cell biosensors, which offer a highly sensitive and specific alternative for detecting DAPG and identifying the bacteria that produce it. mdpi.comresearchgate.net
These biosensors are typically constructed by incorporating a DAPG-responsive regulatory system into a host microorganism, such as Escherichia coli. researchgate.net A common design utilizes the PhlF repressor protein, a key regulator in the DAPG biosynthesis pathway. researchgate.net In the absence of DAPG, the PhlF protein binds to its operator site (phlO), repressing the expression of a downstream reporter gene. researchgate.net When DAPG is present, it binds to PhlF, causing a conformational change that releases the repressor from the operator and allows for the transcription of the reporter gene. researchgate.net The resulting signal, which can be luminescence (from genes like the lux operon) or a colorimetric change (from genes like lacZ), is proportional to the concentration of DAPG. researchgate.net
These whole-cell biosensors have demonstrated remarkable sensitivity, with detection limits in the low nanomolar range (as low as 20 nM), which is comparable to the levels of DAPG found in natural environments like the rhizosphere. mdpi.comnih.gov This high sensitivity allows for the detection of minute quantities of the compound, providing valuable insights into its ecological roles. mdpi.com
A significant application of these biosensors is in environmental microbiology, particularly in the study of soil ecosystems. researchgate.net Researchers have successfully used these tools to screen environmental samples, such as grassland soil, to determine the frequency and distribution of DAPG-producing bacteria, like Pseudomonas species. researchgate.netresearchgate.net This approach has revealed that DAPG producers can constitute a significant portion of the Pseudomonas population in certain soils, ranging from 0.35% to 17%. researchgate.netresearchgate.net Furthermore, these biosensors facilitate the guided isolation of novel DAPG-producing strains from the environment, including non-Pseudomonas species, which might have been overlooked by traditional screening methods. mdpi.comresearchgate.netresearchgate.net This capability is crucial for discovering new biocontrol agents and understanding the population dynamics of these important microorganisms in their natural habitats. researchgate.net
| Biosensor Component | Function | Example |
| Sensing Module | Recognizes and binds to Diacetyl Phloroglucinol. | PhlF repressor protein |
| Operator Site | DNA sequence where the repressor protein binds. | phlO |
| Reporter Module | Produces a measurable signal upon activation. | lux operon (luminescence), lacZ gene (colorimetric) |
| Host Organism | The microbial chassis for the biosensor circuit. | Escherichia coli K-12 |
Optimization Strategies for Enhanced Microbial this compound Production
Maximizing the yield of DAPG from microbial fermentation is a key objective for its potential commercial applications. This requires a systematic optimization of both the nutritional and physical parameters of the fermentation process.
Multivariate Statistical Design for Nutritional and Medium Component Optimization
To enhance the production of DAPG, researchers employ multivariate statistical techniques to identify the optimal composition of the fermentation medium. These methods are more efficient than the traditional one-factor-at-a-time approach, as they account for the interactions between different medium components.
Plackett-Burman Design (PBD) is often used as an initial screening method to identify the most significant nutritional and medium components from a large number of variables. researchgate.net This design allows for the evaluation of multiple factors in a minimal number of experimental runs. researchgate.net For instance, in a study to optimize DAPG production by Pseudomonas guariconensis VDA8, a 20-run PBD was used to screen 19 different nutritional ingredients and physicochemical factors. researchgate.net
Following the initial screening with PBD, Response Surface Methodology (RSM) , often in conjunction with a Central Composite Design (CCD) , is utilized to determine the optimal concentrations of the most influential factors. researchgate.net RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. nih.gov CCD is an experimental design, suitable for fitting a second-order model, which is often necessary to locate the true optimum of the response. researchgate.net
For example, after PBD identified aeration and pH as the most significant factors for DAPG production by P. guariconensis VDA8, a full factorial CCD was employed to find their optimal levels. researchgate.net The design consisted of 13 experimental runs with five different levels for each of the two factors. researchgate.net This approach allows for the construction of a quadratic model that predicts the DAPG yield as a function of the selected variables, enabling the identification of the optimal conditions for maximal production. researchgate.net
| Statistical Method | Purpose in DAPG Production Optimization | Key Feature |
| Plackett-Burman Design (PBD) | Screening to identify the most significant medium components and physicochemical factors. | Efficiently evaluates a large number of variables with a small number of experiments. |
| Response Surface Methodology (RSM) | Optimizing the levels of the significant factors identified by PBD to maximize DAPG yield. | Models the relationship between multiple variables and the response, accounting for interactions. |
| Central Composite Design (CCD) | An experimental design used with RSM to fit a second-order model and find the optimal conditions. | Includes factorial, axial, and center points to provide a comprehensive exploration of the design space. |
Critical Physicochemical Factor Optimization
Beyond the nutritional composition of the medium, several physicochemical factors play a critical role in the microbial production of DAPG. The precise control and optimization of these parameters are essential for maximizing the yield.
pH: The pH of the culture medium significantly influences microbial growth and enzyme activities involved in secondary metabolite synthesis. For Pseudomonas fluorescens VSMKU3054, the optimal pH for maximum growth and antimicrobial activity was found to be 7.0. mdpi.comnih.gov In another study optimizing DAPG production by Pseudomonas guariconensis VDA8, statistical analysis revealed an optimal pH of 8.9 for achieving the highest yield. researchgate.net
Aeration: As a crucial parameter in aerobic fermentation, aeration affects the oxygen supply to the microorganisms, which is vital for their metabolic activity. The optimization of aeration, often measured in revolutions per minute (rpm) in shake flask cultures, has been shown to be a highly influential factor in DAPG production. researchgate.net For P. guariconensis VDA8, the optimal aeration rate was determined to be 144 rpm through a Central Composite Design. researchgate.net
Temperature: Temperature directly impacts microbial growth rates and the kinetics of enzymatic reactions. The optimal temperature for DAPG production can vary between different producing strains. For example, P. fluorescens VSMKU3054 exhibited maximum growth and antimicrobial activity at 37°C. mdpi.comnih.gov In contrast, studies with engineered Escherichia coli have also highlighted the importance of optimizing temperature to improve DAPG biosynthesis. nih.gov
Scalable Fermentation Processes and Yield Enhancement Methodologies
Translating the optimized conditions from laboratory-scale shake flasks to larger, industrial-scale fermenters is a critical step for the commercial production of DAPG. This involves developing scalable fermentation processes and employing strategies to further enhance the yield.
Fed-batch fermentation is a common strategy used to achieve high cell densities and, consequently, high product yields. In a fed-batch process, nutrients are fed to the fermenter during cultivation, which allows for better control of the microbial growth and production phases. This method has been successfully applied to the production of DAPG in engineered Escherichia coli. nih.gov By implementing a fed-batch strategy based on the optimal conditions determined in shake-flask experiments, a final DAPG concentration of 179 mg/L was achieved after 36 hours of induction, which represents a significant yield for this heterologous host. nih.gov
Validation of statistically optimized models at a larger scale is also crucial. For instance, the optimal conditions for DAPG production by Pseudomonas guariconensis VDA8, determined by Plackett-Burman and Central Composite Designs, were validated in a 1-liter fermentation volume. researchgate.net While the yield of 1.26 g/L was slightly lower than the predicted maximum at the shake flask level (1.4 g/L), it confirmed the validity of the model. researchgate.net This experiment also highlighted that factors such as media volume and initial cell density are crucial for successful scale-up. researchgate.net
Further yield enhancement can be achieved by genetic engineering of the producing strains. Overexpression of key biosynthetic genes (phlACBD gene cluster) and other related genes (acc, marA, and phlE) has been shown to increase the synthetic ability of E. coli for DAPG production. nih.gov Combining these genetic strategies with optimized fermentation processes holds the key to achieving industrially viable yields of this compound.
Synthetic Chemical Routes and this compound Derivative Generation
While microbial fermentation is a primary source of DAPG, chemical synthesis offers an alternative route for its production and, importantly, for the generation of novel derivatives with potentially enhanced biological activities.
Development of Greener Synthesis Protocols
Traditional chemical syntheses often rely on harsh reagents and solvents, leading to environmental concerns. Consequently, there is a growing interest in developing "greener" and more sustainable synthesis protocols for DAPG and its analogues. One such approach is the use of ultrasound-assisted Friedel-Crafts acylation. This method provides a more environmentally friendly alternative to conventional synthesis routes.
The Friedel-Crafts acylation of phloroglucinol is a key step in the chemical synthesis of DAPG. The use of ultrasound irradiation can significantly enhance the reaction rate and efficiency, often allowing the reaction to proceed under milder conditions and with shorter reaction times. This technique can also reduce the need for hazardous catalysts and solvents, thereby minimizing the environmental impact of the synthesis. The development of such greener protocols is not only important for the sustainable production of DAPG but also opens up possibilities for the efficient synthesis of a wider range of this compound derivatives for further biological evaluation.
Synthesis and Characterization of Dimeric this compound and Other Derivatives
The synthesis of diacetylphloroglucinol (DAPG) derivatives, including dimeric forms, is an active area of research aimed at exploring novel chemical scaffolds with diverse biological activities. mdpi.comresearchgate.net Various synthetic strategies have been developed to create these complex molecules.
One approach involves the synthesis of a range of phloroglucinol-based derivatives, such as monoacyl-, diacyl-, dimeric acyl-, and alkylated monoacylphloroglucinols. mdpi.com The reaction conditions for these syntheses are often mild, with many reactions conducted at room temperature. mdpi.com For example, an alkylated derivative can be synthesized by reacting a precursor with 1-(4-(bromomethyl)benzyl)-piperidine in the presence of dichloromethane (B109758) (CH₂Cl₂) and potassium carbonate (K₂CO₃). mdpi.com
More recently, research has focused on developing efficient and environmentally friendly routes for synthesizing dimeric 2,4-diacetylphloroglucinol. rsc.org Greener protocols, such as those utilizing ultrasound assistance or liquid-assisted grinding (LAG), have been successfully employed. rsc.org A key method involves a phenol-aldehyde condensation over a silica (B1680970) sulfuric acid (SSA) catalyst. rsc.org This approach has been shown to have higher efficiency and a lower environmental impact compared to previously published synthetic pathways. rsc.org Along with monomeric derivatives, a variety of dimeric diacylphloroglucinols have been synthesized for further study. researchgate.net
| Derivative Type | Synthetic Method | Key Reagents/Conditions | Reference |
| Dimeric 2,4-Diacetylphloroglucinol | Phenol-aldehyde condensation | Silica Sulphuric Acid (SSA) catalyst, Ultrasound-assisted (US), Liquid Assisted Grinding (LAG) | rsc.org |
| Alkylated Monoacylphloroglucinols | Alkylation | 1-(4-(bromomethyl)benzyl)-piperidine, CH₂Cl₂, K₂CO₃, Room Temperature | mdpi.com |
| Various Diacylphloroglucinol Derivatives | Friedel-Crafts Acylation | Methanesulfonic acid (MSA), Ultrasound-assisted | researchgate.net |
In Silico Approaches for Derivative Design, Activity Prediction, and Structural-Activity Relationships (SAR)
Computational, or in silico, methods are powerful tools for accelerating the discovery and optimization of this compound derivatives. These approaches allow for the rapid screening of virtual compounds, prediction of their biological activities, and understanding of their structure-activity relationships (SAR) before committing to laboratory synthesis. rsc.orgresearchgate.netnih.gov
Molecular docking is a prominent in silico technique used to predict how a molecule (ligand) binds to the active site of a target protein. rsc.org For instance, molecular docking studies were performed on dimeric 2,4-diacetylphloroglucinol and its derivatives to screen for potential therapeutic action against the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2. rsc.org These studies revealed that certain derivatives could occupy the active site with excellent binding affinity, such as one derivative showing a binding affinity of -8.1 kcal/mol. rsc.org Computational docking has also been used to investigate the interaction between DAPG and the enzyme 2,4-diacetylphloroglucinol hydrolase (PhlG), revealing how residues like Tyr¹²¹, Tyr²²⁹, and Asn¹³² position the substrate for reaction. nih.gov
Beyond docking, other computational tools are employed. Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between the chemical structure of compounds and their biological activity, guiding the design of new derivatives with enhanced potency. nih.gov In silico physicochemical calculations are used to predict drug-likeness properties, such as adherence to Lipinski's Rule of 5 and human intestinal absorption (HIA). researchgate.net For a series of designed diacyl derivatives of phloroglucinol, these calculations predicted good HIA (>70%) and moderate central nervous system absorption. researchgate.net Furthermore, Density Functional Theory (DFT) calculations are performed to study the electronic behaviors and geometrical structures of derivatives. researchgate.netmdpi.com
| In Silico Method | Application in DAPG Research | Key Findings / Predictions | Reference |
| Molecular Docking | Screening of dimeric DAPG derivatives against SARS-CoV-2 3CLpro. | Identified derivatives with high binding affinity (-8.1 kcal/mol) to the N3 binding site. | rsc.org |
| Molecular Docking | Analysis of DAPG binding to PhlG hydrolase. | Revealed key amino acid residues (Tyr¹²¹, Tyr²²⁹, Asn¹³²) for substrate positioning. | nih.gov |
| Physicochemical Calculations | Prediction of drug-likeness for designed diacyl phloroglucinol derivatives. | Derivatives passed Lipinski's Rule of 5 and showed good predicted Human Intestinal Absorption (>70%). | researchgate.net |
| Density Functional Theory (DFT) | Study of electronic and geometric structures of derivatives. | Used to evaluate chemical reactivity indicators like HOMO and LUMO energies. | researchgate.netmdpi.com |
| Pharmacokinetic Studies | Prediction of absorption, distribution, metabolism, and excretion (ADME) properties. | Established to highlight the prominence of the dimeric DAPG chemical scaffold. | rsc.org |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separations for Isolation and Purity Assessment (TLC, HPLC, GC-MS)
Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound from complex mixtures, such as bacterial culture extracts. nih.govnih.gov These methods are crucial for assessing the purity of synthesized derivatives and for quantifying production levels in biological systems. researchgate.netufrgs.br
Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial detection of DAPG. nih.gov Crude metabolites extracted from bacterial cultures can be analyzed on TLC plates, typically using a solvent system like chloroform:methanol (9:1). nih.gov The presence of DAPG is confirmed by comparing the retardation factor (Rf) value of a spot to that of an authentic standard. In one study, a spot with an Rf value of 0.34 was identified as corresponding to phloroglucinol. nih.gov
High-Performance Liquid Chromatography (HPLC) is widely used for the precise quantification of DAPG. researchgate.netscirp.org HPLC methods, often coupled with UV or mass spectrometry detectors, provide excellent separation and sensitivity. scirp.orgeuropeanreview.org For instance, an HPLC-MS/MS method has been developed for the determination of phloroglucinol in human plasma using a C18 column and a mobile phase of methanol/water (80:20 v/v) with 0.02% formic acid, allowing for detection within 4.5 minutes. europeanreview.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and analysis of DAPG. nih.govnih.gov In a typical analysis, a sample is passed through a capillary column, such as an HP-5 column (30m length), with an inert carrier gas like nitrogen. nih.gov The oven temperature is programmed to ramp, for example, from an initial 50°C at a rate of 10°C/min up to 280°C, to separate compounds based on their volatility and interaction with the column. nih.gov The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint for identification. nih.govresearchgate.net
| Technique | Stationary Phase / Column | Mobile Phase / Conditions | Application | Finding / Value | Reference |
| TLC | Silica Gel | Chloroform:Methanol (9:1) | Detection in crude bacterial extract | Rf value of 0.34 corresponding to phloroglucinol standard | nih.gov |
| HPLC-MS/MS | C18 column | Methanol/Water (80:20 v/v) with 0.02% formic acid | Quantification in plasma | LLOQ of 1.976 ng/mL; runtime < 4.5 min | europeanreview.org |
| GC-MS | HP-5 column (30m) | Carrier gas: Nitrogen; Oven program: 50°C to 280°C at 10°C/min | Identification of DAPG from bacterial extract | Confirmed presence of DAPG in partially purified extract | nih.gov |
| Column Chromatography | Silica gel (mesh size 60-120) | Not specified | Fractionation of crude metabolites | Separation of antimicrobial compounds for further analysis | nih.gov |
Spectroscopic Techniques for Structural Elucidation (UV-Vis, FT-IR, NMR)
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives. nih.govufrgs.br These techniques provide detailed information about the molecule's electronic structure, functional groups, and the connectivity of its atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. nih.gov The UV spectrum of phloroglucinol and its derivatives is characterized by specific absorption maxima (λmax). iu.eduspectrabase.com For DAPG metabolites, absorbance is typically measured in the range of 200–400 nm to characterize the chromophore system. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. nih.gov The FT-IR spectrum of DAPG is recorded in the 4000–400 cm⁻¹ range. nih.gov A standard phloroglucinol spectrum shows characteristic bands for the hydroxyl (-OH) group, typically observed as a broad peak between 3200 and 3500 cm⁻¹, and vibrations corresponding to the aromatic ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise molecular structure. ufrgs.br Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. mdpi.comchemicalbook.com ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the types of carbon atoms. chemicalbook.comspectrabase.com For example, in the ¹H NMR spectrum of phloroglucinol, the aromatic protons and hydroxyl protons give distinct signals. chemicalbook.com These techniques are crucial for confirming the identity of synthesized derivatives and for elucidating the structures of novel, related natural products. ufrgs.brmdpi.com
| Spectroscopic Technique | Principle | Application in DAPG Research | Characteristic Data | Reference |
| UV-Vis Spectroscopy | Measures electronic transitions | Characterization of DAPG metabolites | Absorbance measured between 200-400 nm | nih.gov |
| FT-IR Spectroscopy | Measures molecular vibrations to identify functional groups | Identification of functional groups in DAPG | Spectrum recorded in the 400-4000 cm⁻¹ range; shows -OH and aromatic C-H, C=C bands | nih.govresearchgate.net |
| NMR Spectroscopy (¹H & ¹³C) | Measures the magnetic properties of atomic nuclei | Complete structural elucidation of DAPG and its derivatives | Provides chemical shifts (ppm) for each unique proton and carbon, confirming atom connectivity | nih.govufrgs.brmdpi.com |
Genetic Engineering and -Omics Approaches in this compound Research
Gene Knockout and Complementation Studies for Functional Analysis
Genetic engineering, particularly gene knockout and complementation studies, has been instrumental in elucidating the function of genes involved in the biosynthesis and regulation of this compound. nih.gov These studies typically involve creating a mutant strain of a DAPG-producing bacterium, such as Pseudomonas fluorescens, by deleting a specific gene (knockout) and then reintroducing a functional copy of that gene (complementation) to see if the original phenotype is restored. acs.org
The biosynthesis of DAPG is encoded by the phl gene cluster. nih.govasm.org Studies have targeted various genes within and outside this cluster to understand their roles. For example, the deletion of phlH, a gene within the cluster encoding a transcriptional regulator, in P. fluorescens 2P24 leads to a drastic decrease in DAPG production. nih.gov This effect is attributed to the increased expression of phlG, which encodes a hydrolase that converts DAPG to the less active monoacetylphloroglucinol (MAPG). nih.govnih.gov Similarly, a Tn5 transposon insertion in phlH in strain CHA0 resulted in undetectable levels of DAPG. nih.govresearchgate.net In contrast, mutation of phlF, which encodes a repressor protein, led to a severalfold enhancement in DAPG production. researchgate.net
Genes outside the core biosynthetic cluster also play crucial regulatory roles. A knockout of the gltA gene, which encodes citrate (B86180) synthase, in P. fluorescens 2P24 markedly reduced the level of DAPG. acs.org Complementation with a functional gltA gene restored DAPG production to levels similar to the wild-type strain, confirming the gene's important regulatory role. acs.org Likewise, mutation of the ibaG gene, which encodes a BolA-like protein, was found to significantly decrease DAPG production. nih.gov These studies demonstrate a complex regulatory network that fine-tunes the synthesis of this important secondary metabolite.
| Gene | Organism | Modification | Effect on DAPG Production | Reference |
| gltA | Pseudomonas fluorescens 2P24 | In-frame deletion (knockout) | Remarkably reduced | acs.org |
| gltA | P. fluorescens ΔgltA mutant | Complementation | Restored to wild-type levels | acs.org |
| phlH | Pseudomonas fluorescens 2P24 | In-frame deletion (knockout) | Drastically decreased | nih.gov |
| phlH | Pseudomonas fluorescens CHA0 | Tn5 insertion (knockout) | Undetectable | nih.govresearchgate.net |
| phlF | Pseudomonas fluorescens CHA0 | Mutant (knockout) | Enhanced severalfold | researchgate.net |
| ibaG | Pseudomonas fluorescens 2P24 | Mutation (knockout) | Significantly decreased | nih.gov |
Heterologous Expression Systems for Pathway Dissection and Production
Heterologous expression systems, particularly the well-characterized bacterium Escherichia coli, have been instrumental in dissecting the biosynthetic pathway of 2,4-diacetylphloroglucinol (DAPG) and for the production of its precursors. researchgate.net These systems allow researchers to express specific genes from the DAPG-producing organism, typically Pseudomonas spp., in a host that does not naturally produce these compounds. This approach facilitates the functional characterization of individual enzymes and the reconstruction of parts of the metabolic pathway. researchgate.net
One of the key successes of this methodology has been the elucidation of the roles of the phl gene cluster (phlACBD), which is responsible for DAPG synthesis. illinois.edu Studies involving the expression of individual or combined phl genes in E. coli have confirmed their specific functions in the biosynthetic cascade. For instance, the heterologous expression of phlD alone in E. coli resulted in the accumulation of phloroglucinol, demonstrating that the PhlD enzyme, a type III polyketide synthase, is responsible for condensing three molecules of malonyl-CoA to form the core phloroglucinol structure. researchgate.netillinois.edu
Further experiments have involved expressing combinations of the phl genes. When the phlACB genes from Pseudomonas fluorescens were expressed in E. coli, the host cells were able to convert exogenously supplied phloroglucinol into monoacetylphloroglucinol (MAPG) and, to a lesser extent, DAPG. nih.gov This confirmed the role of the PhlACB enzyme complex in the subsequent acylation steps that convert phloroglucinol to its acetylated derivatives. nih.gov Similarly, the regulatory mechanisms of the pathway have been investigated using E. coli as a heterologous host. The PhlF-mediated induction by DAPG and repression by salicylate (B1505791) of the phlA gene promoter was confirmed in an E. coli system, demonstrating the utility of this approach for studying transcriptional regulation. nih.govnih.gov
Beyond pathway dissection, these systems offer a platform for the microbial production of phloroglucinol. researchgate.net Since the genetic and metabolic backgrounds of native Pseudomonas producers can be complex and less amenable to genetic manipulation, E. coli provides a more straightforward chassis for engineering and optimizing the production of this platform chemical from simple carbon sources like glucose. researchgate.netillinois.edu
Table 1: Heterologous Expression Studies of DAPG Biosynthetic Genes in E. coli
| Expressed Gene(s) | Host Organism | Precursor/Substrate | Major Product(s) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| phlD | E. coli | Glucose | Phloroglucinol | Confirmed PhlD synthesizes the phloroglucinol core from malonyl-CoA. | illinois.edu |
| phlACB | E. coli | Phloroglucinol | Monoacetylphloroglucinol (MAPG), Diacetylphloroglucinol (DAPG) | Demonstrated the function of PhlACB in the acylation of phloroglucinol. | nih.gov |
| phlACB from Chromobacterium | E. coli | Diacetylphloroglucinol (DAPG) | Monoacetylphloroglucinol (MAPG), Phloroglucinol | Confirmed the activity of the Chromobacterium gene cluster in the biotransformation of DAPG. | nih.gov |
Future Research Directions and Translational Impact of Diacetyl Phloroglucinol Knowledge
Advancements in Biological Control Strategies for Sustainable Agriculture
The application of DAPG and the microorganisms that produce it represents a promising frontier in the development of environmentally sound agricultural practices. Future research is poised to refine and enhance these biological control strategies, offering alternatives to conventional chemical pesticides.
Refined Management of Soilborne Plant Pathogens and Diseases
Diacetyl phloroglucinol (B13840) has demonstrated significant efficacy in the suppression of a wide range of soilborne plant pathogens. Produced by rhizobacteria, DAPG is a key factor in the biocontrol of root diseases affecting various crops. researchgate.net Its broad-spectrum activity extends to bacteria, fungi, nematodes, and even some plant viruses. researchgate.net
Future research will likely focus on optimizing the application of DAPG-producing bacteria for more consistent and effective disease management. This includes the identification and characterization of new, highly effective bacterial strains from diverse environments. For instance, studies have highlighted the potential of Pseudomonas fluorescens isolates in controlling pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.gov The mechanism of action often involves disruption of the pathogen's cell membrane, leading to cell death. nih.gov
A key area of investigation is the role of DAPG in "take-all decline," a natural suppression of the take-all disease of wheat caused by the fungus Gaeumannomyces graminis var. tritici. mdpi.comnih.gov Understanding the complex interactions between DAPG-producing pseudomonads, the pathogen, and the host plant in these suppressive soils can lead to the development of more robust biocontrol inoculants.
Table 1: Examples of Soilborne Plant Pathogens Inhibited by Diacetyl Phloroglucinol
| Pathogen | Disease Caused | Crop Affected |
| Ralstonia solanacearum | Bacterial Wilt | Tomato |
| Gaeumannomyces graminis var. tritici | Take-All Disease | Wheat |
| Rhizoctonia solani | Root Rot, Damping-off | Various |
| Pythium ultimum | Damping-off, Root Rot | Various |
| Fusarium oxysporum | Fusarium Wilt | Various |
| Thielaviopsis basicola | Black Root Rot | Tobacco, Cotton |
Optimization of Plant Growth Promotion and Vigor Enhancement
Beyond its direct antimicrobial effects, this compound can indirectly and directly influence plant growth and vigor. DAPG-producing bacteria are often classified as plant growth-promoting rhizobacteria (PGPR). nih.gov These bacteria can enhance plant development through various mechanisms, including the production of phytohormones and improved nutrient acquisition. researchgate.net
Research has shown that DAPG itself can alter root architecture by interacting with auxin-dependent signaling pathways. nih.govresearchgate.net At certain concentrations, it can inhibit primary root growth while stimulating the formation of lateral roots, potentially leading to a more extensive root system for nutrient and water uptake. nih.govresearchgate.net Furthermore, some studies suggest that DAPG can act as a signaling molecule, influencing the activities of other beneficial microorganisms in the rhizosphere. nih.gov For example, DAPG produced by Pseudomonas fluorescens can enhance the plant growth-promoting traits of Azospirillum brasilense, another beneficial bacterium. nih.gov
Future work will aim to unravel the complex signaling networks involving DAPG, the host plant, and other members of the rhizosphere microbiome. This knowledge will be crucial for developing microbial consortia that work synergistically to maximize plant growth and health.
Innovative Seed Treatment and Crop Protection Methodologies
Seed treatment with DAPG-producing bacteria is a promising delivery system for introducing these beneficial microbes into the agricultural ecosystem. This approach ensures that the biocontrol agent is present at the earliest stages of plant development, protecting the seed and emerging seedling from soilborne pathogens. nih.gov
Studies have demonstrated that seed treatment with DAPG-producing Pseudomonas strains can improve crop health, particularly in challenging environments such as low-pH soils. nih.govapsnet.org In addition to disease suppression, these treatments have been shown to alter nutrient uptake patterns in plants, leading to increased growth and yield. nih.govapsnet.org For instance, corn seeds treated with a DAPG-producing Pseudomonas strain exhibited enhanced growth, reduced foliar lesions, and greater yields in acidic soils. nih.govapsnet.org
Future innovations in this area may include the development of improved formulations for seed coatings that enhance the survival and activity of the biocontrol bacteria. Research into the interactions between DAPG, its co-products, and seed germination will be important to optimize application rates and avoid any potential phytotoxic effects at high concentrations. nih.gov
Novel Applications of this compound Beyond Traditional Agricultural Contexts
The potent antimicrobial properties of this compound suggest its potential utility extends beyond the realm of agriculture.
Exploration in Non-Agricultural Antimicrobial and Antifungal Spheres
The broad-spectrum activity of DAPG against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, makes it a candidate for exploration in other antimicrobial applications. mdpi.com While its primary role has been investigated in the context of plant protection, its inherent biological activity warrants further investigation for other uses.
Research has shown that DAPG can inhibit the growth of various bacteria and fungi, and its mechanism of action is believed to involve the disruption of bacterial barrier structures. nih.gov The compound has also demonstrated the ability to interfere with quorum-sensing, a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. mdpi.com
Future exploration could delve into the potential of DAPG or its derivatives as surface disinfectants or in the development of new antimicrobial materials. However, it is important to note that extensive research into its safety and efficacy in these contexts would be required.
Further Investigation into Eukaryotic Cellular Interactions and Signaling Pathways
While the antimicrobial properties of this compound (DAPG) are well-documented, its interactions with eukaryotic cells, particularly in the context of plant signaling, represent a significant and evolving area of research. Emerging evidence indicates that DAPG's role extends beyond direct antagonism of pathogens to the modulation of host cellular processes.
A primary focus of current research is DAPG's ability to elicit Induced Systemic Resistance (ISR) in plants. researchgate.netfrontiersin.org This phenomenon primes the entire plant's defense system against a broad spectrum of pathogens and is often mediated through the jasmonic acid and ethylene (B1197577) signaling pathways. nih.gov For instance, strains of Pseudomonas fluorescens that produce DAPG have been shown to trigger ISR in various plants, including rice and Arabidopsis, enhancing their resistance to pathogens. frontiersin.org While the link to these hormonal pathways is established, the precise molecular targets of DAPG within plant cells remain to be fully elucidated. Future investigations are needed to identify the specific receptors or cellular components that perceive the DAPG signal, which is a critical step in understanding the initiation of the ISR cascade.
Furthermore, the effects of DAPG on root architecture have been observed, with studies showing it can inhibit primary root growth while stimulating the production of lateral roots in tomato seedlings. researchgate.net This suggests a potential interaction with auxin signaling pathways, as these hormones are key regulators of root development. researchgate.net The interplay between DAPG and auxin-dependent signaling pathways warrants more detailed investigation to understand how this microbial metabolite influences plant morphology and resource acquisition. researchgate.net
The following table summarizes key areas for future research into the eukaryotic cellular interactions of DAPG:
| Research Area | Key Questions | Potential Significance |
| Plant Receptor Identification | What are the specific plant cellular receptors that bind to DAPG to initiate ISR? | Understanding the primary perception mechanism of DAPG in plants, enabling the development of more targeted and effective biocontrol strategies. |
| Crosstalk with Phytohormone Pathways | How does DAPG signaling integrate with other phytohormone pathways beyond jasmonic acid and ethylene, such as auxin and salicylic (B10762653) acid? | A more comprehensive understanding of how DAPG modulates the plant's complex defense and developmental networks. |
| Nematicidal Mode of Action | What are the molecular targets of DAPG in plant-parasitic nematodes? | Identification of novel targets for the development of new nematicides. |
| Ecological Impact on Soil Eukaryotes | How does DAPG affect the community structure and function of beneficial eukaryotic microorganisms in the soil? | A clearer picture of the non-target effects of DAPG, contributing to a more holistic environmental risk assessment. |
Metabolic Engineering and Synthetic Biology for Enhanced this compound Production and Novel Derivatives
The biosynthetic pathway of DAPG, encoded by the phl gene cluster, is a prime target for metabolic engineering and synthetic biology approaches aimed at improving its production and generating novel derivatives with enhanced or new functionalities. researchgate.net
A key strategy for enhancing DAPG production is the overexpression of the genes within the phl cluster, particularly phlD, which is responsible for the synthesis of the phloroglucinol core. researchgate.net Additionally, increasing the intracellular pool of the precursor malonyl-CoA through the manipulation of upstream metabolic pathways is a promising avenue. researchgate.net Heterologous expression of the phl gene cluster in well-characterized industrial microorganisms like Escherichia coli offers a more controlled and potentially higher-yielding production platform compared to the native Pseudomonas strains. researchgate.net
Synthetic biology provides the tools to go beyond simply increasing yields and to start creating novel phloroglucinol derivatives. By modifying the enzymes in the DAPG biosynthetic pathway, it is possible to generate molecules with different side chains or functional groups, which could lead to compounds with altered antimicrobial spectra or improved stability.
Below is a table outlining potential metabolic engineering and synthetic biology strategies for DAPG:
| Strategy | Approach | Desired Outcome |
| Precursor Funneling | Upregulation of pathways leading to malonyl-CoA synthesis. | Increased availability of the primary building block for DAPG, leading to higher titers. |
| Pathway Optimization | Overexpression of key phl genes in the native producer. | Enhanced flux through the DAPG biosynthetic pathway. |
| Heterologous Production | Transfer of the phl gene cluster to an industrial host organism. | More robust and scalable production of DAPG in a controlled fermentation environment. |
| Enzyme Engineering | Site-directed mutagenesis or directed evolution of biosynthetic enzymes. | Generation of novel DAPG analogs with potentially improved or different biological activities. |
Ecological Genomics and Metagenomic Studies of this compound Producing Microbes and Their Habitats
Understanding the distribution, diversity, and ecological roles of DAPG-producing microbes in their natural environments is crucial for the effective application of these bacteria in agriculture. Ecological genomics and metagenomics are powerful tools for this purpose.
Comparative genomics of different DAPG-producing Pseudomonas strains has revealed variations in the phl gene cluster and its regulation, which can be linked to their biocontrol efficacy and adaptation to specific environments. researchgate.netnih.gov This information can be used to select or engineer strains with superior performance in particular agricultural settings.
Metagenomic approaches, which involve the direct sequencing of DNA from environmental samples, allow for the identification of DAPG-producing bacteria without the need for cultivation. tandfonline.com This is particularly important as many soil microorganisms are difficult to grow in the laboratory. Metagenomic studies can reveal the prevalence of the phl gene in different soil types and cropping systems, providing insights into the environmental factors that favor the presence of these beneficial microbes. tandfonline.commdpi.com
The following table highlights key research directions in the ecological genomics and metagenomics of DAPG-producing microbes:
| 'Omics' Approach | Research Focus | Potential Insights |
| Comparative Genomics | Analysis of the genomes of a wide range of DAPG-producing isolates. | Identification of genetic determinants of high DAPG production and environmental fitness. |
| Metagenomics | Sequencing of total DNA from diverse soil and rhizosphere samples to detect phl genes. | Understanding the natural diversity and distribution of DAPG-producing bacteria. |
| Metatranscriptomics | Analysis of gene expression in microbial communities to determine when and where phl genes are active. | Elucidation of the environmental cues that trigger DAPG production in situ. |
Comprehensive Systems Biology Approaches to Integrate this compound Production, Regulation, and Biological Impact
A holistic understanding of DAPG requires the integration of data from multiple levels of biological organization, from the gene to the ecosystem. Systems biology provides a framework for achieving this by combining high-throughput experimental data with computational modeling.
At the single-cell level, systems biology models can be used to simulate the metabolic network of a DAPG-producing bacterium, predicting how genetic or environmental perturbations will affect its growth and secondary metabolite production. This can guide the rational design of metabolic engineering strategies for enhanced DAPG yields.
At the community level, systems biology can help to model the complex interactions between DAPG-producing bacteria, other soil microbes, and the host plant. nih.gov This can lead to a better understanding of how the introduction of a biocontrol agent will impact the native microbiome and its functioning. nih.gov Multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, are essential for building these complex models. mdpi.commdpi.com
The table below outlines the application of systems biology to DAPG research:
| Level of Integration | Data Inputs | Modeling Goals | Potential Outcomes |
| Cellular Systems Biology | Genome sequence, transcriptomic, proteomic, and metabolomic data. | To create a predictive model of the cell's metabolic and regulatory networks. | Rational design of strains with optimized DAPG production. |
| Community Systems Biology | Metagenomic, metatranscriptomic, and metaproteomic data from microbial communities. | To model the interactions between the DAPG producer and other members of the microbiome. | Prediction of the ecological impact and efficacy of biocontrol agents. |
| Plant-Microbe Systems Biology | Plant and microbial 'omics' data, along with physiological measurements. | To model the complex interplay between the DAPG-producing bacterium and its plant host. | A deeper understanding of the mechanisms of plant growth promotion and disease suppression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
